molecular formula C19H16Cl2F2N2O2 B7699631 1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide

1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide

Katalognummer B7699631
Molekulargewicht: 413.2 g/mol
InChI-Schlüssel: AIITYLZZKZKQNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DPP-4 inhibitor and is known for its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4) enzyme.

Wirkmechanismus

The mechanism of action of 1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide involves the inhibition of this compound enzyme. This compound is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting this compound, the levels of these hormones are increased, leading to improved glucose control.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase insulin secretion, decrease glucagon secretion, and improve glucose tolerance in patients with type 2 diabetes mellitus. It has also been shown to reduce inflammation and oxidative stress, which are associated with the development of diabetes complications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide in lab experiments is its specificity for this compound enzyme. This allows for the selective inhibition of this compound without affecting other enzymes. However, one of the limitations is the potential for off-target effects, which may lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the research on 1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide. One area of research is the development of more potent and selective this compound inhibitors. Another area is the investigation of the long-term effects of this compound inhibition on glucose control and diabetes complications. Additionally, the potential use of this compound inhibitors in the treatment of other diseases such as cardiovascular disease and cancer is an area of ongoing research.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the treatment of type 2 diabetes mellitus. Its ability to selectively inhibit this compound enzyme has led to improved glucose control and reduced diabetes complications. Ongoing research in this field may lead to the development of more potent and selective this compound inhibitors, as well as the investigation of its potential use in the treatment of other diseases.

Synthesemethoden

The synthesis of 1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide involves the reaction of 2,4-dichlorobenzoyl chloride with N-(2,4-difluorophenyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified using chromatography techniques to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus. This compound inhibitors are known to increase the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glucose control in patients with type 2 diabetes mellitus.

Eigenschaften

IUPAC Name

1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2F2N2O2/c20-12-1-3-14(15(21)9-12)19(27)25-7-5-11(6-8-25)18(26)24-17-4-2-13(22)10-16(17)23/h1-4,9-11H,5-8H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIITYLZZKZKQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.